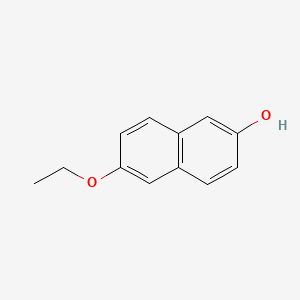

6-Ethoxynaphthalen-2-ol

Description

General Overview of Naphthol Derivatives in Chemical Research

Naphthols, which are derivatives of naphthalene (B1677914) carrying a hydroxyl group, represent a fundamentally important class of compounds in organic chemistry. britannica.comwikipedia.org These aromatic alcohols, existing as two primary isomers, 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol), serve as versatile precursors and key intermediates in a vast array of chemical syntheses. britannica.comwikipedia.org Their electron-rich aromatic system and the reactive hydroxyl group make them prime substrates for various organic transformations. sioc-journal.cnresearchgate.net

The chemical reactivity of naphthols allows for a wide range of modifications, including alkylation, arylation, amination, halogenation, and cyclization reactions. sioc-journal.cn This versatility has led to the construction of a diverse library of structurally complex naphthol derivatives. sioc-journal.cnsioc-journal.cn These derivatives are not merely synthetic curiosities; they are integral to the production of dyes, pigments, antioxidants, and agricultural chemicals like insecticides. britannica.combiosynth.comnih.gov

Furthermore, the naphthol skeleton is a privileged scaffold found in numerous natural products and synthetic molecules with significant biological and pharmaceutical activities. researchgate.net For instance, substituted naphthols are core components of pharmaceuticals such as the beta-blocker Propranolol and the antihypertensive agent Naftopidil. researchgate.net Their utility extends to materials science, where they contribute to the development of photoactive materials with unique optoelectronic properties. researchgate.net The continuous exploration of new synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed C-H activation, underscores the sustained interest in accessing novel and multi-substituted naphthols for a wide range of applications. researchgate.netrsc.org

Significance of Ether-Substituted Naphthols in Advanced Chemical Systems

Ether-substituted naphthols, a specific subclass of naphthol derivatives where an alkoxy group is attached to the naphthalene ring, hold particular importance in the design of advanced chemical systems. The introduction of an ether linkage, such as a methoxy (B1213986) or ethoxy group, significantly modulates the electronic and steric properties of the naphthol core, leading to unique reactivity and applications. jocpr.com

These compounds, often referred to as naphthyl ethers, are crucial intermediates in organic synthesis. jocpr.com For example, they are used in the preparation of pharmaceuticals, agrochemicals like herbicides and fungicides, and even in food coloring and perfumery. jocpr.com The ether group can serve as a protecting group for the hydroxyl moiety of naphthols during complex multi-step syntheses, a common strategy in the construction of intricate molecular architectures. jocpr.com

Scope and Research Focus on 6-Ethoxynaphthalen-2-ol within Contemporary Organic Chemistry

Within the broad field of naphthol chemistry, this compound (CAS No. 150788-85-5) has emerged as a compound of specific research interest. bldpharm.com Its structure, featuring both a hydroxyl group at the 2-position and an ethoxy group at the 6-position of the naphthalene ring, imparts a unique combination of properties that are actively being explored.

Current research on this compound and its isomers, such as 2-ethoxy-1-naphtaldehyde, often focuses on their synthesis, structural characterization, and potential applications. researchgate.net For example, studies have delved into the synthesis and crystal structure analysis of related compounds, employing techniques like X-ray crystallography and spectroscopic methods (FT-IR, NMR) to elucidate their molecular geometries. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), are also employed to understand the electronic structure and predict properties like non-linear optical (NLO) performance. researchgate.net

The compound serves as a valuable building block in the synthesis of more complex molecules. Research has demonstrated its utility in creating derivatives with potential applications in materials science and medicinal chemistry. For example, the structural framework of ethoxynaphthalene has been incorporated into Schiff bases and other complex organic structures. researchgate.netgoogle.com.sg Studies on compounds like 1,8-Dibenzoyl-7-ethoxynaphthalen-2-ol investigate how the interplay of different functional groups and non-covalent interactions dictates crystal packing and molecular aggregation, which is crucial for designing new materials with specific physical properties. researchgate.net The continued investigation into the synthesis and reactivity of this compound and its derivatives is driven by the ongoing quest for novel organic materials and molecules with tailored functions.

Compound Data

Below are the key properties of this compound.

| Property | Value |

| CAS Number | 150788-85-5 bldpharm.com |

| Molecular Formula | C12H12O2 bldpharm.com |

| Molecular Weight | 188.22 g/mol bldpharm.com |

| MDL Number | MFCD17012519 bldpharm.com |

| SMILES Code | OC1=CC=C2C=C(OCC)C=CC2=C1 bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIBBUOXRNBMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668554 | |

| Record name | 6-Ethoxynaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150788-85-5 | |

| Record name | 6-Ethoxynaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 6 Ethoxynaphthalen 2 Ol and Its Structural Analogues

Regioselective Synthetic Routes to 6-Ethoxynaphthalen-2-ol

Regioselectivity, the control of the orientation of chemical bond formation, is a critical aspect in the synthesis of specific naphthalene (B1677914) isomers like this compound. wikipedia.org Traditional methods like electrophilic aromatic substitution can be difficult to control in terms of regioselectivity, as it depends on the existing functional groups on the naphthalene skeleton. nih.gov

A powerful and regioselective method for synthesizing substituted naphthalenes and 2-naphthols involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.govacs.org This strategy utilizes various electrophiles such as iodine monochloride (ICl), iodine (I2), bromine (Br2), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr) under mild conditions. nih.govacs.org The reaction proceeds through an anti-attack of the electrophile and the aromatic ring on the alkyne, forming a cationic intermediate which then undergoes deprotonation and dehydration to yield the naphthalene product. nih.gov

This methodology demonstrates good functional group tolerance and generally produces the desired products in good yields. nih.govacs.org For instance, the cyclization of 3-methoxyphenyl (B12655295) alkynol was highly regioselective, favoring the isomer formed by cyclization at the less hindered position para to the methoxy (B1213986) group. nih.gov Similarly, the cyclization of 2-naphthyl alkynol occurred selectively at the 1-position of the naphthalene ring. nih.gov

Another approach involves the use of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3) as a catalyst for the selective cyclization of ortho-alkynylarylketones to produce 2-phenylnaphthalen-1-ol intermediates. researchgate.net This method proceeds via a 6-endo-dig cyclization pathway. researchgate.net

Directing the functionalization of a pre-existing naphthalene core is another key strategy. While traditional electrophilic aromatic substitutions can lack regioselectivity, modern approaches offer greater control. nih.gov One innovative strategy involves the nitrogen-to-carbon transmutation of isoquinolines, which can be used as directing groups for C-H functionalization, to access substituted naphthalenes. nih.gov This method uses an inexpensive phosphonium (B103445) ylide as a carbon source and proceeds through a triene intermediate that undergoes 6π-electrocyclization. nih.gov

Electrophilic Cyclization Strategies in Naphthalene Synthesis

Biocatalytic Synthesis and Derivatization Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers mild, highly selective, and environmentally friendly routes for synthesizing and modifying complex molecules like this compound. uni-greifswald.dersc.org

Enzymes, particularly from the cytochrome P450 family, have been shown to hydroxylate ethoxynaphthalenes. The cyanobacterial enzyme CYP110E1, expressed in Escherichia coli, can biotransform 1-ethoxynaphthalene (B1581650) into hydroxylated products. researchgate.net Another study demonstrated the hydroxylation of 1-methoxynaphthalene (B125815) to 8-methoxynaphthalen-2-ol (B8806537) using the dioxygenase enzyme PhnA1A2A3A4 from Cycloclasticus sp. A5. nih.gov These enzymatic systems exhibit potential for regioselective oxidations of alkoxy-substituted naphthalenes.

A powerful approach combines different enzymatic activities to create novel compounds. One such study utilized a combinatorial bioconversion strategy involving the aromatic dihydroxylating dioxygenase PhnA1A2A3A4 and a prenyltransferase (NphB or SCO7190) to produce novel prenyl naphthalen-ols. jst.go.jptandfonline.comtandfonline.com Starting with substrates like 1-ethoxynaphthalene, this system first introduces hydroxyl groups onto the naphthalene ring, which are then prenylated by the subsequent enzymatic step. jst.go.jptandfonline.comtandfonline.comresearchgate.net This method has successfully produced ten novel prenyl naphthalen-ols from various substituted naphthalenes. jst.go.jptandfonline.comtandfonline.com

This combinatorial approach highlights the potential for creating diverse, biologically active naphthalene derivatives by combining the regioselective hydroxylation capabilities of dioxygenases with the group-transfer abilities of prenyltransferases. nih.gov

Enzymatic Transformations of Ethoxynaphthalenes

Synthesis of Diverse Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships and developing new compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov

One example of derivative synthesis involves the Suzuki coupling reaction. In the modular synthesis of certain kinase inhibitors, 2-(6-ethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used as a building block to be coupled with a substituted imidazole, demonstrating a method to incorporate the 6-ethoxynaphthalen-2-yl moiety into more complex structures. acs.org

The synthesis of various heterocyclic derivatives attached to a naphthalene core is another active area of research. For instance, various 1,2,3-triazole derivatives have been synthesized and evaluated for their biological activities. nih.gov These synthetic strategies often involve the creation of a core structure which is then elaborated with different functional groups or heterocyclic rings. jpionline.org

Chemical Modification at the Hydroxyl and Ethoxy Positions

The primary sites for chemical modification on the this compound molecule are the nucleophilic hydroxyl (-OH) group at the C-2 position and, to a lesser extent, the ethoxy (-OCH2CH3) group at the C-6 position. These modifications are crucial for creating new derivatives with altered physical, chemical, and biological properties.

The phenolic hydroxyl group is readily susceptible to O-alkylation and esterification. scispace.commedcraveonline.com O-alkylation, typically achieved through reactions like the Williamson ether synthesis, involves deprotonating the hydroxyl group with a base followed by reaction with an alkyl halide. researchgate.net This method allows for the introduction of a wide variety of alkyl or aryl groups. Environmentally benign protocols for the O-alkylation of related β-naphthols have been developed using aqueous micellar media, which can enhance reaction rates and yields. scispace.com Esterification transforms the hydroxyl group into an ester linkage by reacting it with carboxylic acids, acyl chlorides, or anhydrides. researchgate.netmedcraveonline.com These reactions can be catalyzed by acids or enzymes, such as lipase, which offers high selectivity and milder reaction conditions. medcraveonline.commedcraveonline.com

Modification of the ethoxy group is less direct and generally involves cleavage of the ether bond to regenerate a hydroxyl group (O-dealkylation). This dihydroxy-naphthalene intermediate can then be selectively re-alkylated or functionalized to introduce different groups at the C-6 position.

Table 1: Illustrative O-Alkylation Reactions for Naphthol Scaffolds This table presents representative conditions for the O-alkylation of β-naphthol, a closely related structural analog, demonstrating common reagents and catalysts applicable to this compound.

| Alkylating Agent | Base/Catalyst | Solvent | Reaction Type | Reference |

|---|---|---|---|---|

| Alkyl Halide (e.g., Ethyl Bromide) | Sodium Hydroxide (NaOH) | Ethanol/Water | Williamson Ether Synthesis | scispace.com |

| Dimethyl Carbonate | Tetrabutylammonium Bromide (TBAB) | - (Phase-Transfer) | Phase-Transfer Catalysis | |

| Benzyl Alcohol | H3PW12O40·xH2O | Dimethyl Carbonate | Heteropolyacid Catalysis | rsc.org |

| Bromoacetonitrile | Lithium tert-butoxide | Tetrahydrofuran (THF) | Selective O-Alkylation | researchgate.net |

Incorporation of the this compound Moiety into Hybrid Molecular Architectures

Molecular hybridization is a drug design strategy that combines two or more pharmacophores (structural units with biological activity) into a single molecule. mdpi.commdpi.com This approach aims to create novel compounds with potentially improved efficacy, better safety profiles, or the ability to interact with multiple biological targets. mdpi.comnih.gov The this compound moiety is a valuable building block in this context, often utilized for its specific structural and electronic properties. nih.gov

A prominent application of this strategy is in the synthesis of protein kinase inhibitors. nih.govacs.org The 6-ethoxy-2-naphthyl group serves as a bulky, hydrophobic substituent that can occupy specific pockets in the ATP-binding site of kinases. nih.gov In a common synthetic route, the hydroxyl group of this compound is first converted into a boronic acid or a boronate ester. nih.gov This intermediate, 2-(6-ethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can then be coupled with other heterocyclic scaffolds, such as pyrazolopyrimidines, via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govnih.govacs.org This modular approach allows for the systematic construction of diverse and complex inhibitor libraries. nih.govacs.org

Analogous strategies have been used to incorporate the broader naphthol framework into other complex architectures, including hybrids with indole (B1671886) derivatives and steroid-based structures, demonstrating the versatility of this scaffold in creating novel chemical entities. ekb.egasianpubs.org

Table 2: Examples of Hybrid Architectures Incorporating the Naphthalene Moiety

| Hybrid Molecule Class | Partner Scaffold | Synthetic Strategy | Role of Naphthalene Moiety | Reference |

|---|---|---|---|---|

| Kinase Inhibitors | Pyrazolopyrimidine | Suzuki-Miyaura Coupling | Hydrophobic binding group (R1 position) | nih.gov |

| Anticonvulsant Agents | Indole | Multi-step synthesis | Core structural component | ekb.eg |

| Steroidal Derivatives | Androsterone | Three-component reaction | Pharmacophore addition | asianpubs.org |

| Fused Heterocycles | Carborane | Intramolecular C-H borylation | Fused aromatic system component | researchgate.netresearchgate.net |

Derivatization for Enhanced Analytical Properties and Reaction Control

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method or subsequent reaction step. numberanalytics.comtaylorandfrancis.com For this compound, derivatization primarily targets the polar hydroxyl group, which can otherwise complicate analysis and synthesis.

In the context of analytical chemistry, particularly gas chromatography (GC) and mass spectrometry (MS), derivatization is often essential. researchgate.netresearchgate.net The hydroxyl group makes this compound non-volatile and prone to thermal degradation at the high temperatures used in GC. researchgate.net Converting the -OH group to a less polar, more volatile, and more thermally stable derivative, such as a trimethylsilyl (B98337) (TMS) ether or a fluoroacyl ester, is a common strategy. researchgate.netresearchgate.netjfda-online.com This improves chromatographic peak shape, reduces sample adsorption in the GC system, and can enhance detector sensitivity. researchgate.netjfda-online.com

For reaction control, derivatization serves to activate or protect the hydroxyl group. As mentioned previously, converting the hydroxyl group to a boronic ester is a key step for its use in Suzuki couplings. nih.gov This derivatization changes the C-2 position from a simple aromatic carbon to a nucleophilic partner in the palladium-catalyzed cycle, thereby controlling the regioselectivity of the bond formation. nih.govacs.org This illustrates how derivatization is a critical tool for directing the outcome of complex synthetic sequences. taylorandfrancis.com

Table 3: Common Derivatization Strategies for the Hydroxyl Group of this compound

| Reagent Type | Example Reagent | Resulting Derivative | Purpose | Reference |

|---|---|---|---|---|

| Silylating Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether | Enhance volatility for GC-MS | researchgate.netresearchgate.net |

| Acylating Agent | Pentafluoropropionic Anhydride (PFPA) | Fluoroacyl Ester | Improve chromatographic properties and detection | jfda-online.com |

| Borylating Agent | Bis(pinacolato)diboron | Boronate Ester | Activate for Suzuki cross-coupling | nih.gov |

| Alkylating Agent | Alkyl Halide | Ether | Modify physical/biological properties | scispace.com |

Iii. In Depth Spectroscopic Characterization and Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

High-resolution 1H and 13C NMR spectroscopy provide foundational information about the structure of 6-Ethoxynaphthalen-2-ol. The 1H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the 13C NMR spectrum provides analogous information for the carbon atoms.

In a typical 1H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the naphthalene (B1677914) ring, the protons of the ethoxy group, and the hydroxyl proton. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns (multiplicity) of these protons are dictated by their position on the ring and their coupling to neighboring protons. The ethoxy group gives rise to a characteristic triplet for the methyl (CH3) protons and a quartet for the methylene (B1212753) (CH2) protons, a pattern indicative of an ethyl group. The hydroxyl proton signal can vary in position and may appear as a broad singlet.

The 13C NMR spectrum complements the 1H NMR data by showing the number of unique carbon environments. The spectrum would display signals for the ten carbons of the naphthalene ring, with those bonded to the oxygen atoms (C-2 and C-6) being significantly shifted downfield. The two carbons of the ethoxy group would also have characteristic chemical shifts.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts for this compound Please note: These are predicted values based on general NMR principles and may not reflect exact experimental values.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| H1 | ~7.7 (d) | - |

| H3 | ~7.1 (d) | - |

| H4 | ~7.3 (d) | - |

| H5 | ~7.1 (d) | - |

| H7 | ~7.0 (dd) | - |

| H8 | ~7.6 (d) | - |

| OCH2CH3 | ~4.1 (q) | ~63 |

| OCH2CH3 | ~1.4 (t) | ~15 |

| OH | variable | - |

| C1 | - | ~129 |

| C2 | - | ~155 |

| C3 | - | ~109 |

| C4 | - | ~129 |

| C4a | - | ~134 |

| C5 | - | ~106 |

| C6 | - | ~157 |

| C7 | - | ~119 |

| C8 | - | ~129 |

| C8a | - | ~126 |

d = doublet, t = triplet, q = quartet, dd = doublet of doublets

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed. researchgate.netemerypharma.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. emerypharma.comsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity of the protons around the naphthalene ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in an HMQC/HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, allowing for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). researchgate.netemerypharma.comyoutube.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations between the ethoxy protons and the C-6 carbon of the naphthalene ring would definitively confirm the position of the ethoxy group.

Through a combined analysis of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, thereby confirming the structure of this compound. researchgate.netemerypharma.comsdsu.eduyoutube.com

Solid-state NMR (ssNMR) spectroscopy provides valuable structural information about molecules in their crystalline or solid state. wikipedia.orglibretexts.org Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions are present and can provide details about molecular packing, conformation, and polymorphism. wikipedia.orglibretexts.orgmpg.de

For this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize different polymorphic forms, which may exhibit distinct solid-state properties. wikipedia.org

Provide information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Techniques like Magic Angle Spinning (MAS) are used to reduce the broadening of spectral lines caused by anisotropic interactions, leading to higher resolution spectra. libretexts.orgmdpi.com While specific ssNMR studies on this compound were not found in the search results, the technique remains a powerful tool for the in-depth structural analysis of crystalline organic compounds. wikipedia.orgmdpi.comscispace.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complex Structure Determination

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing a "fingerprint" of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching and bending). wikipedia.org The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis. biomaterial.com.brlibretexts.org

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy group) appear just below 3000 cm⁻¹. spectroscopyonline.com

C=C Aromatic Stretches: A series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the naphthalene ring. libretexts.org

C-O Stretches: Strong bands corresponding to the C-O stretching of the aryl ether and the phenol (B47542) are expected in the 1200-1300 cm⁻¹ region. biomaterial.com.br

"Fingerprint" Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands, including C-H bending and C-C stretching vibrations, that are unique to the specific molecule. libretexts.org

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| C-O Stretch (Aryl Ether, Phenol) | 1200-1300 | Strong |

Raman spectroscopy is a complementary technique to FT-IR. wikipedia.orghoriba.com It involves the inelastic scattering of monochromatic light, usually from a laser. horiba.comstolichem.com The resulting energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond. horiba.com Therefore, symmetric vibrations and non-polar bonds often show strong Raman signals.

For this compound, the Raman spectrum would provide a unique vibrational fingerprint. horiba.comrenishaw.com Key features would include:

Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the naphthalene ring would be expected to produce a very strong and sharp band.

C=C and C-H Vibrations: The aromatic C=C and C-H stretching and bending vibrations would also be prominent. renishaw.com

Ethoxy Group Vibrations: The C-C and C-O stretching vibrations of the ethoxy group would be observable.

Raman spectroscopy is particularly useful for studying the structure of materials in different states, including solid crystalline forms, and can be used to analyze aqueous solutions, which is often challenging for FT-IR. horiba.comspectroscopyonline.comedinst.com The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound. scirp.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that provides critical information about the mass-to-charge ratio of ions, enabling the determination of a compound's molecular weight and elemental formula.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise mass of a molecule, which in turn allows for the unambiguous assignment of its elemental composition. chemeurope.comrsc.org The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms. chemeurope.commissouri.edu For organic molecules, this level of accuracy, often within a few parts per million (ppm), is sufficient to distinguish between different molecular formulas that may have the same nominal mass. rsc.org

In the analysis of a derivative of this compound, namely 4-(6-ethoxynaphthalen-2-yl)pyridine, high-resolution mass spectrometry with electrospray ionization (ESI) was utilized. The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₇H₁₆NO)⁺ was determined to be 250.1232. ru.nl The experimentally found value was 250.1205, confirming the elemental composition. ru.nl This demonstrates the power of HRMS in verifying the structure of even complex derivatives of the target compound.

Table 1: HRMS Data for a this compound Derivative

| Compound | Formula | Calculated Exact Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| 4-(6-ethoxynaphthalen-2-yl)pyridine | C₁₇H₁₆NO | 250.1232 | 250.1205 | ru.nl |

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of biomolecules and large organic molecules, as it minimizes fragmentation. researchgate.net In this method, the analyte is co-crystallized with a matrix material that strongly absorbs the laser energy. researchgate.netunimo.it The laser pulse desorbs and ionizes the analyte molecules, which are then accelerated into the mass analyzer. unimo.it

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide insights into the electronic structure and photophysical properties of a molecule by examining the transitions between electronic energy levels. uobabylon.edu.iqmsu.edu

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. uobabylon.edu.iqlibretexts.org The resulting spectrum reveals the wavelengths at which absorption occurs (λmax), providing information about the electronic transitions within the molecule, particularly those involving π-electron systems in conjugated compounds. msu.edulibretexts.org

For aromatic compounds like this compound, the absorption of UV light typically involves π → π* transitions, where an electron is excited from a π bonding molecular orbital to a π anti-bonding molecular orbital. uzh.ch The presence of the naphthalene core, with its extended conjugated system, and the auxochromic ethoxy and hydroxyl groups, which possess non-bonding electrons, would also allow for n → π* transitions. uzh.ch These transitions, originating from the lone pair electrons on the oxygen atoms, generally occur at longer wavelengths and have lower intensities compared to π → π* transitions. uzh.ch The specific absorption maxima and molar absorptivity values for this compound would be characteristic of its unique electronic structure.

Fluorescence spectroscopy investigates the light emitted by a molecule after it has absorbed light and entered an excited electronic state. edinst.com

Steady-state fluorescence spectroscopy involves continuous excitation of a sample and measurement of the resulting emission spectrum. edinst.com This provides information about the emission wavelengths and the quantum yield of fluorescence, which is a measure of the efficiency of the emission process. The shape and intensity of the fluorescence spectrum can be influenced by factors such as solvent polarity and temperature. edinst.com

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. edinst.combmglabtech.com This technique provides the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. edinst.com Fluorescence decay kinetics can often be described by single or multi-exponential fits, providing insights into the presence of different excited state species or quenching processes. nih.govscirp.org

For this compound, these techniques would reveal key photophysical properties. The naphthalene moiety is known to be fluorescent, and the substitution pattern with the ethoxy and hydroxyl groups would influence the emission wavelength, quantum yield, and lifetime. Time-resolved studies could elucidate the dynamics of the excited state, including any potential for excited-state proton transfer from the hydroxyl group or conformational relaxation.

Laser flash photolysis is a powerful technique used to study short-lived transient species, such as excited states and free radicals, that are generated by a high-intensity laser pulse. truman.eduekspla.com By monitoring the absorption changes of these transient species as a function of time, it is possible to elucidate photochemical reaction mechanisms and determine the kinetics of various photophysical and photochemical processes. truman.edunih.gov

Upon excitation by a laser pulse, this compound would be promoted to its first excited singlet state. From there, it can undergo several processes, including fluorescence, intersystem crossing to the triplet state, or photochemical reactions. Laser flash photolysis would allow for the direct observation of the triplet excited state and any subsequent radical species formed. nih.gov For instance, phenoxy-type radicals could potentially be generated through photo-induced homolysis of the O-H bond. The reactivity of these transient species with other molecules, such as oxygen or electron donors/acceptors, can also be investigated, providing a detailed picture of the photochemical pathways available to the molecule. nih.govmdpi.com

Steady-State and Time-Resolved Fluorescence Spectroscopy for Photophysical Properties

Advanced Spectroscopic Techniques for Electronic and Spin States

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful analytical technique that measures the differential absorption of left and right circularly polarized light by a sample placed in a strong magnetic field parallel to the light path. creative-biostructure.comsci-hub.se Unlike natural circular dichroism, which is only applicable to chiral molecules, MCD can be induced in all molecules, including achiral systems like this compound, via the Faraday effect. creative-biostructure.comnih.gov This makes it a versatile tool for probing the electronic structure of a wide range of compounds.

The primary value of MCD spectroscopy lies in its ability to provide detailed information about the electronic transitions of a molecule. sci-hub.se The magnetic field perturbs the electronic energy levels, lifting the degeneracy of electronic states (Zeeman effect), which can help in the assignment of transitions that may be weak or overlapping in conventional absorption spectra. sci-hub.sewikipedia.org MCD spectra are sensitive to the symmetry and magnetic properties of the ground and excited electronic states involved in a transition. wikipedia.org

For an aromatic molecule such as this compound, MCD spectroscopy would be particularly useful for assigning the π–π* transitions characteristic of the naphthalene chromophore. creative-biostructure.com The technique can distinguish between different electronic transitions and provide insight into their nature and symmetry. While specific MCD spectral data for this compound is not available in the surveyed literature, the methodology remains a key potential avenue for its detailed electronic characterization. The key parameters obtained from an MCD experiment are the Faraday A, B, and C terms, which relate to the electronic state degeneracies and the mixing of states by the magnetic field.

Table 1: Conceptual MCD Parameters and Their Significance

| MCD Parameter | Origin | Information Provided |

|---|---|---|

| A Term | Zeeman splitting of a degenerate excited state. | Assigns transitions to states with orbital or spin degeneracy. |

| B Term | Magnetic field-induced mixing of electronic states. | Provides information on all transitions, regardless of degeneracy. |

| C Term | Population difference between Zeeman-split sublevels of a paramagnetic ground state. | Characterizes systems with a degenerate ground state (paramagnetic species). |

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed for the study of chemical species that possess one or more unpaired electrons. wikipedia.org This includes organic radicals, transition metal complexes, and other paramagnetic species. wikipedia.orgbhu.ac.in The method is analogous to Nuclear Magnetic Resonance (NMR), but it excites electron spins instead of nuclear spins. wikipedia.org

Should this compound form a radical species, for instance, a phenoxyl radical via oxidation of the hydroxyl group, ESR spectroscopy would be the definitive method for its detection and structural characterization. dgk-ev.de In an ESR experiment, a sample is placed in a strong, static magnetic field and irradiated with a fixed microwave frequency. bhu.ac.in The magnetic field causes the unpaired electron's spin states (mₛ = +1/2 and mₛ = -1/2) to have different energies. Absorption of microwave radiation occurs when the energy difference matches the energy of the microwaves, inducing a transition between these spin states. bhu.ac.in

The resulting ESR spectrum provides two critical pieces of information:

The g-factor: This is a dimensionless quantity that is characteristic of the radical's electronic environment. wikipedia.org Its deviation from the free electron g-factor (gₑ ≈ 2.0023) gives insight into the extent of spin-orbit coupling and the nature of the orbitals containing the unpaired electron.

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H) splits the ESR signal into multiple lines. wikipedia.org The number and splitting pattern of these lines (hyperfine structure) reveal the number and type of nuclei interacting with the electron, providing a map of the spin density distribution across the molecule. libretexts.org

While no specific ESR studies on a this compound radical were found, the technique remains the principal tool for such an investigation.

Table 2: Key ESR Spectral Parameters for Radical Characterization

| Parameter | Symbol | Information Derived |

|---|---|---|

| g-factor | g | Provides information on the electronic structure and local environment of the paramagnetic center. |

| Hyperfine Coupling Constant | a | Quantifies the strength of the magnetic interaction between the unpaired electron and a specific nucleus. |

| Multiplicity | - | Indicates the number of equivalent nuclei coupling to the unpaired electron. |

| Linewidth | ΔB | Relates to dynamic processes such as molecular tumbling and chemical exchange. libretexts.org |

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Transition Assignment

X-ray Crystallography and Crystal Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional structure of a crystalline compound at the atomic level. uhu-ciqso.esuol.de By irradiating a single crystal with monochromatic X-rays, a unique diffraction pattern is produced. uol.de The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact arrangement of atoms, including bond lengths, bond angles, and torsional angles. uhu-ciqso.es

While a crystal structure for this compound itself is not reported in the reviewed literature, a study on the closely related derivative, 1,8-dibenzoyl-7-ethoxynaphthalen-2-ol, provides significant insight into the structural characteristics of this class of compounds. researchgate.net The analysis of this homologue reveals detailed information about the conformation of the ethoxynaphthalene moiety and its packing within a crystalline lattice. Such studies confirm the molecular connectivity and provide empirical data on the geometry of the naphthalene ring system as substituted with ethoxy and hydroxyl groups.

The crystallographic data for a derivative provides a strong model for understanding the likely solid-state conformation of this compound.

Table 3: Representative Crystallographic Data for a Naphthalene Derivative (1,8-Dibenzoyl-7-ethoxynaphthalen-2-ol)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₂₀O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 15.01 Å, b = 9.85 Å, c = 13.99 Å |

| α = 90°, β = 109.4°, γ = 90° | |

| Volume (V) | 1949 ų |

| Molecules per Unit Cell (Z) | 4 |

Data derived from studies on closely related homologues. researchgate.net

Hirshfeld surface analysis is a modern computational method used to explore intermolecular interactions within a crystal packing framework. researchgate.netdntb.gov.ua Generated from the results of a single-crystal X-ray diffraction experiment, the Hirshfeld surface of a molecule is defined as the region where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule . This surface can be color-mapped to visualize various properties, including the nature and proximity of intermolecular contacts.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular interactions. nih.gov These plots represent the frequency of different types of contacts by plotting the distance from the surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ).

For derivatives of ethoxynaphthalene, Hirshfeld analysis has been used to quantify the contributions of various non-covalent interactions to the stability of the crystal structure. nih.gov The analysis of (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine, for example, shows that the crystal packing is dominated by H···H, C···H/H···C, and C···C contacts. nih.gov These weak interactions, including van der Waals forces and potential C-H···π interactions, collectively govern the three-dimensional supramolecular architecture. nih.gov

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Ethoxynaphthalene Derivative

| Contact Type | Contribution (%) |

|---|---|

| H···H | 67.2% |

| C···H / H···C | 26.7% |

| C···C | 2.5% |

| C···O / O···C | 2.0% |

| N···H / H···N | 1.4% |

| O···H / H···O | 0.2% |

Data is for (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine. nih.gov

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,8-Dibenzoyl-7-ethoxynaphthalen-2-ol |

| (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine |

| Benzene (B151609) |

| Alanine |

| 3-(carboxyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (PCA) |

| 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) |

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 6-Ethoxynaphthalen-2-ol.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in chemistry and materials science for predicting molecular properties. wikipedia.orgnih.govaimspress.com DFT calculations are based on the electron density of a molecule, which simplifies the complexity of the many-electron wavefunction. scispace.com By employing various functionals, such as the widely used B3LYP, DFT can accurately predict the electronic structure and spectroscopic properties of molecules like this compound. aimspress.comnih.gov

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations can determine the optimized molecular geometry, orbital energies, and the distribution of electron density. aps.org This information is crucial for understanding the molecule's stability and reactivity.

Table 1: Predicted Spectroscopic Data for this compound using TD-DFT

| Parameter | Predicted Value | Solvent |

|---|---|---|

| λmax (nm) | ~330 | Ethanol |

| Oscillator Strength (f) | > 0.1 | Ethanol |

This is a hypothetical table based on typical values for naphthalene (B1677914) derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. wuxiapptec.comajchem-a.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. nih.govirjweb.com A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. ajchem-a.com These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of chemical hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment ( χ2/(2η) ).

These descriptors provide a quantitative measure of the reactivity of this compound, indicating its propensity to participate in various chemical reactions. ajchem-a.comresearchgate.net

Table 2: Hypothetical Calculated HOMO-LUMO Energies and Chemical Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 7.3 |

| Ionization Potential (I) | 8.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 3.65 |

| Chemical Softness (S) | 0.27 |

This is a hypothetical table with plausible values.

Transition State Theory (TST) is a fundamental theory in chemical kinetics that explains the rates of elementary reactions. wikipedia.orgsolubilityofthings.com TST postulates that reactants are in equilibrium with an activated complex, known as the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orgutexas.edu The rate of the reaction is then determined by the rate at which this transition state complex proceeds to form products. utexas.edulibretexts.org

Computational chemistry can be used to map out the potential energy surface (PES) for a given reaction. The PES is a multidimensional surface that represents the energy of a system as a function of its geometry. wikipedia.org By locating the stationary points on the PES, which correspond to reactants, products, and transition states, the reaction mechanism can be elucidated.

For this compound, a hypothetical reaction such as electrophilic aromatic substitution could be studied. DFT calculations would be employed to locate the structure and energy of the transition state for the attack of an electrophile at various positions on the naphthalene ring. The calculated activation energy (the energy difference between the reactants and the transition state) would indicate the most likely site of reaction. utexas.edu

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and interactions of molecules over time.

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of a molecule, such as this compound, in a given environment (e.g., in a solvent). nih.govnih.gov

An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or ethanol). The interactions between all atoms are described by a force field. The simulation would then track the positions and velocities of all atoms over time, generating a trajectory that reveals how the molecule moves, rotates, and interacts with the surrounding solvent molecules. rsc.orglammps.org This can provide insights into solvation effects, conformational flexibility, and the formation of intermolecular hydrogen bonds. nih.gov

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions. chimia.chresearchgate.net Computational methods can be used to analyze these interactions in the solid state. While a crystal structure for this compound is not publicly available, studies on similar molecules, such as N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, provide a basis for what to expect. researchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. researchgate.net The Hirshfeld surface is a 3D surface that partitions the electron density in a crystal between molecules. By mapping various properties onto this surface, such as the distance to the nearest atom inside or outside the surface, a "fingerprint plot" can be generated. This plot provides a 2D representation of all the intermolecular contacts in the crystal.

For a molecule like this compound, one would expect to see a variety of intermolecular interactions, including:

O-H···O Hydrogen Bonds: Between the hydroxyl groups of adjacent molecules.

C-H···π Interactions: Between the C-H bonds and the aromatic naphthalene ring.

π···π Stacking: Between the aromatic rings of neighboring molecules.

Van der Waals Forces: Weaker, non-specific interactions. libretexts.org

Table 3: Expected Intermolecular Interactions in the Solid State of this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | O-H | O |

| C-H···π | C-H | Naphthalene Ring |

This table is based on the functional groups present in the molecule and findings for similar compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Prediction and Rationalization of Spectroscopic Features

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) allow for the simulation of various spectra, providing a correlation between the molecular structure and its observed spectroscopic properties. semanticscholar.orgrsc.orgacs.org

Density Functional Theory (DFT) has become a standard tool for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. frontiersin.orgivanmr.com These calculations are crucial for the unambiguous assignment of experimental spectra and for understanding how the electronic environment of each atom influences its spectroscopic response.

Detailed research findings on related naphthalene derivatives demonstrate that DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can produce theoretical ¹H and ¹³C NMR chemical shifts that are in excellent agreement with experimental data. mdpi.com The process typically involves optimizing the molecular geometry of the compound and then calculating the isotropic magnetic shielding constants for each nucleus. nih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, a computational study would yield predicted chemical shifts for all unique hydrogen and carbon atoms. The accuracy of these predictions is often enhanced by considering the solvent effects, commonly through models like the Polarizable Continuum Model (PCM). acs.org

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound This table is a hypothetical representation of data that would be generated from DFT calculations. Specific values would require a dedicated computational study.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H | ~7.1-7.3 | - |

| C3-H | ~7.0-7.2 | - |

| C4-H | ~7.7-7.9 | - |

| C5-H | ~7.2-7.4 | - |

| C7-H | ~7.1-7.3 | - |

| C8-H | ~7.6-7.8 | - |

| OCH₂CH₃ | ~4.1-4.3 (quartet) | ~63-65 |

| OCH₂CH₃ | ~1.4-1.6 (triplet) | ~14-16 |

| OH | ~5.0-6.0 (singlet) | - |

| C2 (C-OH) | - | ~150-155 |

| C6 (C-OEt) | - | ~155-160 |

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These computations help in assigning the various stretching, bending, and torsional modes of the molecule. For instance, the characteristic stretching frequencies for the O-H, C-O, and aromatic C-H bonds can be precisely located. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method.

The photophysical properties of this compound, such as its UV-Vis absorption and fluorescence emission wavelengths, can be investigated using Time-Dependent Density Functional Theory (TD-DFT). tandfonline.comresearchgate.netchemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states.

Studies on functionalized naphthalenes show that TD-DFT calculations can accurately predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. semanticscholar.orgresearchgate.net The calculations provide insights into the molecular orbitals involved in these transitions, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO is a key determinant of the electronic absorption properties.

For this compound, the presence of the electron-donating ethoxy and hydroxyl groups on the naphthalene core is expected to influence its absorption and emission spectra significantly. TD-DFT calculations would elucidate how these substituents modulate the electronic structure and, consequently, the photophysical behavior. acs.orgacs.org The predicted absorption and emission wavelengths are crucial for applications in areas like fluorescent probes and organic electronics. rsc.org

Table 2: Illustrative Predicted Photophysical Data for this compound This table is a hypothetical representation of data that would be generated from TD-DFT calculations.

| Parameter | Predicted Value | Computational Method |

|---|---|---|

| HOMO Energy | ~ -5.5 to -6.0 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | ~ -1.0 to -1.5 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | DFT/B3LYP/6-311+G(d,p) |

| Maximum Absorption Wavelength (λmax) | ~ 330-350 nm | TD-DFT/B3LYP/6-311+G(d,p) |

| Major Transition Type | HOMO → LUMO (π→π*) | TD-DFT/B3LYP/6-311+G(d,p) |

| Predicted Emission Wavelength (Fluorescence) | ~ 380-420 nm | TD-DFT/B3LYP/6-311+G(d,p) |

V. Research on Intermolecular Interactions and Supramolecular Assemblies

Characterization of Non-Covalent Interactions

Detailed crystallographic studies and computational analyses have provided a comprehensive picture of the non-covalent forces at play in structures containing 6-Ethoxynaphthalen-2-ol.

In the crystal structure of this compound, the hydroxyl group is a primary participant in classical hydrogen bonding. The molecule crystallizes in the monoclinic space group P21/c, with four molecules in the unit cell. The most prominent interaction is the O—H···O hydrogen bond that links molecules into infinite one-dimensional chains.

Aromatic π-stacking interactions are a defining feature of the supramolecular assembly of this compound. The planar naphthalene (B1677914) ring systems of adjacent molecules arrange in a parallel-displaced fashion. This configuration is characteristic of stabilizing π-π interactions, which, in conjunction with hydrogen bonds, leads to the formation of the observed one-dimensional chains. These interactions are crucial for the dense packing of the molecules in the crystalline state.

While research on halogen bonding involving this compound itself is not extensively documented, studies on co-crystals provide insight into its capacity for such interactions. For instance, in a co-crystal with 1,4-diiodotetrafluorobenzene, the hydroxyl oxygen atom of a related compound, 6-methoxynaphthalen-2-ol, acts as a halogen bond acceptor. This suggests that the oxygen atoms in this compound, particularly the hydroxyl oxygen, are capable of participating in halogen bonding and other σ-hole interactions when co-crystallized with suitable halogen bond donors.

Aromatic π-Stacking Interactions

Host-Guest Chemistry and Association Studies

The structural features of this compound, particularly its naphthalene cavity and hydrogen-bonding capabilities, make it an interesting candidate for host-guest chemistry studies.

Research into the thermodynamics of complex formation has been conducted using 6-alkoxynaphthalen-2-ols (including the ethoxy derivative) with hosts like cyclodextrins. Studies using isothermal titration calorimetry (ITC) have shown that the binding of these guest molecules within the cyclodextrin (B1172386) cavity is an enthalpy-driven process. The negative enthalpy change (ΔH°) indicates that the formation of the inclusion complex is exothermic and energetically favorable. Concurrently, a negative entropy change (ΔS°) is often observed, suggesting a more ordered system upon complexation, which is overcome by the favorable enthalpic contribution.

Titration experiments are a standard method for quantifying the strength of host-guest interactions. For the inclusion complexes of 6-alkoxynaphthalen-2-ols with β-cyclodextrin, association constants (Ka) have been determined using techniques such as UV-Vis and fluorescence spectroscopy. These experiments typically involve monitoring the change in a spectroscopic signal of the guest molecule as the concentration of the host is systematically varied.

For example, the association constant for the complex between 6-methoxynaphthalen-2-ol and β-cyclodextrin was determined to be 1050 M⁻¹. While the specific value for the ethoxy derivative may vary, this provides a strong indication of the binding affinity within this class of compounds. The data from these titrations allow for the calculation of the stability of the formed host-guest complexes.

Interactive Table: Host-Guest Interaction Data for a Related Naphthalene Derivative

The following table presents thermodynamic and association data for the complexation of 6-Methoxynaphthalen-2-ol with β-Cyclodextrin, which serves as a reference for the behavior of this compound.

| Parameter | Value | Technique |

| Association Constant (Ka) | 1050 M⁻¹ | Isothermal Titration Calorimetry (ITC) |

| Enthalpy Change (ΔH°) | -27.8 kJ mol⁻¹ | Isothermal Titration Calorimetry (ITC) |

| Entropy Change (TΔS°) | -10.8 kJ mol⁻¹ | Isothermal Titration Calorimetry (ITC) |

| Stoichiometry (n) | 1.03 | Isothermal Titration Calorimetry (ITC) |

Thermodynamics of Molecular Recognition and Complex Formation

Crystal Engineering and Self-Assembly of Naphthalene-Based Compounds

Crystal engineering is the rational design and synthesis of functional solid-state structures by controlling intermolecular interactions. rsc.orguoc.gr The principles of crystal engineering allow for the construction of novel materials with tailored properties by utilizing molecular building blocks, or "synthons," that are programmed to assemble in a predictable manner. The hydroxyl (-OH) and ethoxy (-OC2H5) groups on the naphthalene scaffold of this compound, in conjunction with the extended π-system, are the key functional components that dictate its self-assembly behavior.

The design of ordered molecular architectures using naphthalene-based compounds hinges on the strategic use of directional and reliable intermolecular interactions. Hydrogen bonding is a powerful tool for programming the self-assembly of molecules containing suitable functional groups. rsc.org In the case of this compound, the hydroxyl group is a potent hydrogen-bond donor, while the oxygen atoms of both the hydroxyl and ethoxy groups can act as acceptors.

The synthesis of such ordered structures typically involves crystallization from appropriate solvents. The choice of solvent can influence which intermolecular interactions dominate, sometimes leading to the inclusion of solvent molecules in the crystal lattice, which can be an unpredictable event in crystal engineering. rsc.org For naphthol derivatives, synthesis strategies often involve straightforward condensation or coupling reactions to create the core molecule, followed by controlled crystallization to promote self-assembly. mdpi.com For instance, multicomponent reactions involving naphthols and aldehydes in aqueous micellar environments have been used to synthesize complex derivatives, demonstrating how reaction conditions can guide supramolecular outcomes. rsc.org

The primary interactions anticipated to guide the assembly of this compound are:

O-H···O Hydrogen Bonds: The hydroxyl group can form strong, directional hydrogen bonds. It is common for naphthols to form dimeric motifs or extended chains through O-H···O interactions between the hydroxyl groups of adjacent molecules. nih.gov

π-π Stacking: The electron-rich naphthalene core has a strong propensity for π-π stacking interactions, which would contribute significantly to the stabilization of the crystal lattice. These interactions involve the parallel or slipped-parallel stacking of aromatic rings. nih.gov

C-H···O and C-H···π Interactions: Weaker interactions, such as those between aliphatic C-H bonds of the ethoxy group and the oxygen atoms or the π-system of neighboring molecules, provide additional stabilization, helping to lock the molecules into a well-defined three-dimensional structure. rsc.org

By balancing these interactions, it is possible to design and synthesize architectures ranging from simple dimers to complex, extended networks. The interplay between the strong, directional hydrogen bonds and the less directional but significant π-stacking forces is crucial in determining the final solid-state structure.

The analysis of crystal packing reveals how molecules are arranged in the solid state, providing insight into the dominant intermolecular forces. While specific crystallographic data for this compound is not prominently available in surveyed literature, the packing characteristics can be inferred from structurally similar naphthol derivatives.

Typically, the crystal structure of a hydroxynaphthalene derivative is stabilized by a combination of hydrogen bonds and π-π interactions. For example, in the structure of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, molecules form centrosymmetric cyclic dimers through intermolecular O-H···O hydrogen bonds. nih.gov These dimers are further linked by other weak interactions into a larger assembly. Similarly, chalcone (B49325) derivatives containing a hydroxynaphthalene moiety exhibit crystal packing dominated by intramolecular O-H···O hydrogen bonds and intermolecular π-π stacking. nih.gov It is highly probable that this compound would crystallize in a similar manner, forming hydrogen-bonded chains or dimers which are then arranged to maximize π-stacking of the naphthalene rings.

Table 1: Illustrative Crystallographic and Interaction Data for a Hypothetical this compound Crystal (Note: This table is a hypothetical representation based on typical values for related naphthol structures and is for illustrative purposes only.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Common crystal system for aromatic compounds. |

| Space Group | P21/c | A common centrosymmetric space group. |

| Hydrogen Bond (O-H···O) Distance | ~2.7 - 2.9 Å | Indicates strong hydrogen bonding between hydroxyl groups. nih.gov |

| Hydrogen Bond (O-H···O) Angle | ~160 - 175° | Shows a high degree of linearity, typical for strong H-bonds. |

| π-π Stacking Distance (Interplanar) | ~3.4 - 3.8 Å | Represents the distance between parallel naphthalene planes. nih.gov |

| π-π Stacking Type | Slipped Parallel | Common motif to minimize electrostatic repulsion. nih.gov |

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. google.com These different forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability. The phenomenon is of critical importance in materials science and the pharmaceutical industry.

Naphthalene-based compounds are known to exhibit polymorphism. For instance, studies on N-salicylidenaniline derivatives containing a naphthyl group have revealed the existence of different polymorphs depending on the crystallization conditions. researchgate.net These polymorphs can display different colors and emission properties. Similarly, some β-Naphthol pigments can crystallize in different tautomeric forms (azo vs. hydrazone), which are technically a form of polymorphism, leading to significant differences in their properties. acs.org Given the conformational flexibility of the ethoxy group and the variety of possible hydrogen-bonding and π-stacking arrangements, it is plausible that this compound could also exhibit polymorphism. The isolation and characterization of different polymorphs would require a systematic screening of crystallization conditions (e.g., varying solvents, temperatures, and cooling rates). Each polymorph would have a unique crystal packing, potentially altering its physical characteristics.

Vi. Academic Research on Advanced Applications in Materials Science and Chemical Sensing

Exploration in Functional Materials

The unique structure of 6-Ethoxynaphthalen-2-ol positions it as a key intermediate in the synthesis of sophisticated functional materials. Researchers utilize its reactive sites to build larger, more complex molecules designed for specific high-tech applications, from lighting technologies to advanced electronics.

Integration into Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in dilute solutions are induced to emit light strongly upon aggregation. aie-zju.cnresearchgate.net This process is the opposite of the common aggregation-caused quenching (ACQ) effect, where molecular aggregation leads to a loss of fluorescence. The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels, leading to enhanced light emission. sioc-journal.cn

Luminogens with AIE characteristics, known as AIEgens, are crucial for applications where solid-state or high-concentration emission is required, such as in organic light-emitting diodes (OLEDs). wiley.com While direct research detailing the integration of this compound into specific AIE systems is not extensively published, its naphthalene (B1677914) core is a common feature in many AIE-active molecules. Chemical suppliers list this compound as a material building block for AIE applications, indicating its role as a starting material for synthesizing more complex AIEgens. bldpharm.com The development of efficient AIEgens is a significant area of research, with applications in electronic devices, chemical sensors, and biological probes. aie-zju.cnwiley.com

Development of Fluorescent Materials and Optical Probes

The naphthalene moiety is a well-known fluorophore. By chemically modifying the this compound backbone, researchers can fine-tune the resulting molecule's optical properties to create novel fluorescent materials and probes.

A notable example is the use of a derivative of 6-ethoxynaphthol to synthesize 4-(6-ethoxynaphthalen-2-yl)pyridine. ru.nl This synthesis involves starting with a bromo-derivative of 6-ethoxynaphthol and using a palladium-catalyzed Suzuki coupling reaction with pyridin-4-ylboronic acid. ru.nl The resulting compound demonstrates the successful incorporation of the ethoxynaphthalene unit into a new molecular structure with specific photophysical properties.

| Compound | Starting Material | Synthesis Method | Key Finding |

| 4-(6-ethoxynaphthalen-2-yl)pyridine | 6-bromo-2-ethoxynaphthalene | Suzuki Coupling | Successful synthesis of a new fluorescent material based on the ethoxynaphthalene scaffold. ru.nl |

| 6-(pyridin-4-yl)naphthalen-2-ol | 4-(6-ethoxynaphthalen-2-yl)pyridine | Demethylation (using BBr3) | Further modification to alter the compound's properties. ru.nl |

This table summarizes the synthesis of a fluorescent material derived from a 6-ethoxynaphthol precursor.

Such fluorescent compounds are foundational for developing optical probes capable of detecting specific biological or environmental analytes. mdpi.com

Applications as Building Blocks in Organic Electronic Materials

Organic electronic materials are carbon-based substances that possess semiconductor properties, forming the active layers in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). icp.ac.rursc.org The performance of these devices is highly dependent on the molecular structure of the organic materials used.

Acenes, which are molecules with linearly fused benzene (B151609) rings, and other π-conjugated systems are fundamental components of these materials. The naphthalene structure within this compound makes it a relevant and valuable building block for synthesizing larger, more complex π-conjugated molecules for this field. bldpharm.com For instance, research on pyrazolopyrimidine-based inhibitors has demonstrated the use of 6-Ethoxynaphthalen-2-ylboronic acid, a direct derivative of this compound, in Suzuki coupling reactions to create complex molecules for biological applications. nih.gov This same synthetic strategy is widely employed to build the advanced organic semiconductors needed for electronic devices.

The ability to create well-defined, highly-ordered molecular structures is key to achieving high charge mobility and efficiency in organic electronics. The functional groups on this compound provide the synthetic handles necessary to incorporate the naphthalene core into polymers or small molecules designed for these advanced applications. icp.ac.ru

Chemical Sensor Development and Molecular Recognition Studies

The development of chemical sensors, or chemosensors, that can selectively detect specific ions or molecules is a major field of analytical chemistry. The design of these sensors often involves a receptor unit that binds the target analyte and a signaling unit (like a fluorophore) that produces a detectable change, such as a change in color or fluorescence. nih.gov

Design of Chemosensors for Specific Analyte Detection (e.g., amines, urea)

The naphthalen-2-ol (β-naphthol) scaffold is a versatile platform for designing optical chemosensors. While specific research on this compound as a chemosensor is limited, studies on closely related structures highlight the potential of this chemical family.

A prime example is the development of an azothiazole-based probe for detecting biologically important amines and urea (B33335). rsc.org This sensor incorporates a naphthalen-2-ol unit, which acts as a hydrogen-bond donor (OH group). rsc.org The sensor was synthesized by coupling diazotized 2-aminothiazole (B372263) with 2-hydroxynaphthalene (naphthalen-2-ol). rsc.org It demonstrates broad utility by detecting various aliphatic primary and secondary amines. rsc.org

Furthermore, the same probe can detect urea through an indirect method. It senses the ammonia (B1221849) produced when urea is hydrolyzed by the enzyme urease, leading to a distinct color change. rsc.org The probe successfully quantified urea in urine samples, with a limit of detection (LOD) of 45 µM. rsc.org The study underscores the utility of the naphthol moiety in creating versatile, multi-analyte chemosensors. The ethoxy group in this compound could be used to modulate properties such as solubility and the electronic nature of the sensing platform.

| Analyte | Sensor Component | Detection Principle | Limit of Detection (LOD) |

| Amines (Arginine) | Azothiazole-naphthol probe | Fluorescence Quenching | 0.13 µM rsc.org |

| Amines (Lysine) | Azothiazole-naphthol probe | UV-Vis Spectroscopy | 1.79 µM rsc.org |

| Urea | Azothiazole-naphthol probe + Urease | Colorimetric (detects ammonia) | 45 µM rsc.org |

This table presents the detection capabilities of a chemosensor built upon the naphthalen-2-ol framework, a core component of this compound.

Mechanistic Understanding of Sensing Phenomena via Spectroscopic Response

The functionality of optical chemosensors is rooted in the interaction between the sensor molecule and the analyte, which causes a measurable change in the sensor's spectroscopic properties. conicet.gov.ar The primary mechanisms include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).

In the case of the azothiazole-naphthol probe for amines and urea, the sensing mechanism relies on hydrogen bonding. rsc.org Upon the addition of ammonia (from urea hydrolysis) or other aliphatic amines, the analyte interacts with the sensor molecule. This interaction, studied through extensive spectroscopic and computational methods, perturbs the electronic structure of the probe, causing a visible color change from orange to pink. rsc.org

This spectroscopic response can be precisely measured using UV-Vis spectroscopy. conicet.gov.ar The initial probe in a DMSO solution shows a specific absorption spectrum. When ammonia is added, this spectrum shifts, indicating the formation of a new complex. rsc.org By monitoring the change in absorbance at specific wavelengths, the concentration of the analyte can be quantified. This relationship is often linear within a certain range, allowing for the creation of a calibration curve to determine unknown concentrations. researchgate.net Such spectroscopic analyses are fundamental to understanding and validating the performance of newly designed chemosensors. mdpi.com

Advanced Chemical Sensing